11-Ketodihydrotestosterone
Description
Adrenal Gland as the Primary Origin of 11-Oxygenated Androgen Precursors
The adrenal glands are central to the production of 11-oxygenated androgens because they are the primary site of the enzyme cytochrome P450 11β-hydroxylase (CYP11B1). nih.govkarger.com This enzyme is responsible for the initial step in the synthesis of all 11-oxygenated androgens. karger.com
The biosynthesis of 11-oxygenated androgens is initiated by the 11β-hydroxylation of androstenedione (B190577) (A4) by CYP11B1, which is almost exclusively expressed in the adrenal gland. oup.combioscientifica.comoup.com This reaction produces 11β-hydroxyandrostenedione (11OHA4). oup.combioscientifica.com While CYP11B1 can also act on other steroids, studies have shown that androstenedione is a preferred substrate for this enzyme. nih.gov The expression of CYP11B1 is regulated by the adrenocorticotropic hormone (ACTH). karger.comnih.gov Though some studies suggest minor production of 11-oxygenated androgens in the gonads, the expression of CYP11B1 in the testes and ovaries is negligible compared to the adrenal glands. oup.com
Table 1: Catalytic Activity of CYP11B1 on Various Steroids
| Substrate | Product | Relative Activity |
|---|---|---|
| 11-deoxycortisol | Cortisol | Strong |
| 11-deoxycorticosterone | Corticosterone | Strong |
| Androstenedione | 11β-hydroxyandrostenedione | Medium |
| Testosterone (B1683101) | 11β-hydroxytestosterone | Medium |
| Progesterone | 11β-hydroxyprogesterone | Medium |
Data sourced from multiple studies. wikipedia.org
CYP11B1 also catalyzes the 11β-hydroxylation of testosterone to form 11β-hydroxytestosterone (11OHT). oup.comnih.govwikipedia.org However, the production of 11OHT in the adrenal glands is relatively low due to the limited availability of adrenal-derived testosterone. oup.comwikipedia.org Consequently, the majority of circulating 11-oxygenated androgens originate from adrenal-derived 11OHA4. oup.com Both CYP11B1 and another isozyme, CYP11B2, can catalyze this conversion. mdpi.comnih.gov
Peripheral Conversion Pathways to 11KDHT
While the adrenal glands produce the initial precursors, the subsequent conversions to the potent androgen 11KDHT occur in various peripheral tissues that express the necessary enzymes. nih.gov
In peripheral tissues, 11OHA4 is converted to 11-ketoandrostenedione (11KA4). oup.comnih.gov This reaction is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2). oup.combioscientifica.comnih.gov 11βHSD2 is primarily expressed in mineralocorticoid target tissues like the kidneys. bioscientifica.comoup.com This conversion is a critical step, as 11KA4 is the direct precursor to the potent androgen 11-ketotestosterone (B164220) (11KT). researchgate.net The reverse reaction, converting 11KA4 back to 11OHA4, is catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1). oup.combioscientifica.com
The next step in the pathway is the reduction of 11KA4 to 11-ketotestosterone (11KT). oup.combioscientifica.comnih.gov This conversion is primarily carried out by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is expressed in various tissues, including adipose tissue and the adrenal glands. nih.govfrontiersin.org Studies have shown that AKR1C3 converts 11KA4 to 11KT with even higher efficiency than its conversion of androstenedione to testosterone. nih.govendocrine-abstracts.org
Table 2: Key Enzymes in the Peripheral Conversion of Adrenal Precursors
| Enzyme | Substrate | Product | Location |
|---|---|---|---|
| 11βHSD2 | 11OHA4 | 11KA4 | Peripheral tissues (e.g., kidney) |
| AKR1C3 | 11KA4 | 11KT | Peripheral tissues (e.g., adipose) |
| SRD5A1/SRD5A2 | 11KT | 11KDHT | Peripheral tissues |
Information synthesized from multiple sources. oup.combioscientifica.comnih.govfrontiersin.org
The final step in the formation of 11KDHT is the 5α-reduction of 11KT. oup.combioscientifica.com This reaction is catalyzed by steroid 5α-reductase enzymes, specifically SRD5A1 and SRD5A2. karger.comfrontiersin.orgplos.org While both enzymes can catalyze this conversion, 11KT is converted with lower efficiency by SRD5A2 and is not a substrate for SRD5A1. bioscientifica.com 11KDHT is considered a potent androgen, comparable in activity to dihydrotestosterone (B1667394) (DHT). bioscientifica.comnih.govresearchgate.net Due to the low concentrations of 5α-reductases in the adrenal glands, the production of 11KDHT occurs in extra-adrenal tissues. nih.gov Although circulating levels of 11KDHT are often difficult to quantify, its formation represents a key activation step in the 11-oxygenated androgen pathway. bioscientifica.comfrontiersin.orgresearchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5S,8S,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,16-17,22H,3-10H2,1-2H3/t11-,13-,14-,16-,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQKILYTRHKUIJ-HZGXJFKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201043344 | |
| Record name | 11-Ketodihydrotestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32694-37-4 | |
| Record name | 11-Ketodihydrotestosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032694374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Ketodihydrotestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-KETODIHYDROTESTOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX994972WA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolism of 11 Ketodihydrotestosterone
Peripheral Conversion Pathways to 11KDHT
Alternative Pathways for 11KDHT Generation
While the classical androgen pathway culminates in the production of testosterone (B1683101) and its more potent derivative, dihydrotestosterone (B1667394) (DHT), alternative routes, including the "backdoor" pathways, contribute significantly to the androgen pool, particularly through the formation of 11-oxygenated androgens like 11KDHT. wikipedia.orgmdpi.com These pathways can bypass testosterone as an intermediate. wikipedia.org The generation of 11KDHT can occur through several key enzymatic conversions.
From 11β-Hydroxydihydrotestosterone (11OHDHT) via 11βHSD2
One of the recognized pathways for the synthesis of 11KDHT involves the oxidation of 11β-hydroxydihydrotestosterone (11OHDHT). karger.com This conversion is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2). karger.comnih.gov The activity of 11βHSD2 is crucial in tissues that express this enzyme, facilitating the transformation of the 11β-hydroxy group to an 11-keto group, thereby producing the potent androgen 11KDHT. mdpi.comresearchgate.net The conversion of 11β-hydroxy steroids to their 11-keto counterparts by 11βHSD2 generally proceeds more readily than the reverse reaction catalyzed by 11βHSD1. researchgate.net
From 11-keto-5α-androstanedione (11KDHA4) via AKR1C3
Another significant route to 11KDHT is through the reduction of 11-keto-5α-androstanedione (11KDHA4). karger.com This reaction is predominantly catalyzed by the enzyme aldo-keto reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5). karger.comnih.gov AKR1C3 facilitates the reduction of the 17-keto group of 11KDHA4 to a hydroxyl group, resulting in the formation of 11KDHT. nih.govresearchgate.net This pathway highlights the central role of AKR1C3 in activating 11-oxygenated androgens.
Back-Door Pathways involving 11β-Hydroxy-5α-androstanedione
The "backdoor" pathways represent a significant alternative to the classical androgen synthesis route. wikipedia.org In the context of 11-oxygenated androgens, a backdoor pathway involving 11β-hydroxy-5α-androstanedione can lead to the formation of 11KDHT. nih.gov This pathway underscores the complexity of androgen biosynthesis, where various precursors can be shunted into different metabolic routes depending on the enzymatic machinery present in a given tissue. For instance, studies have identified 11β-hydroxy-5α-androstane-3α,17β-diol as a novel steroid in the metabolic pathway originating from 11β-hydroxyandrostenedione (11OHA4), indicating the potential for further conversions that could ultimately lead to 11KDHT. nih.gov It has also been proposed that metabolites of 11KDHT can be converted back to 11KDHT in a manner similar to the backdoor pathway for DHT. bioscientifica.com
Enzyme Kinetics and Substrate Specificity in 11KDHT Biosynthesis and Metabolism
The efficiency and direction of 11KDHT synthesis and breakdown are dictated by the kinetic properties and substrate preferences of the enzymes involved. Several key enzyme families play crucial roles in these processes.
Aldehyde-Keto Reductases (AKR1C2, AKR1C3, AKR1C4) and their Roles in 11-Keto-C19-Steroid Reduction
The aldo-keto reductase (AKR) superfamily, particularly members of the AKR1C subfamily, are critical in the metabolism of 11-keto-C19-steroids.
AKR1C3: This enzyme is a key player in the formation of potent androgens. nih.govnih.gov Kinetic studies have revealed that AKR1C3 has a significantly higher catalytic efficiency for 11-keto C19 substrates compared to classical androgen precursors. nih.govoup.com Specifically, the enzymatic efficiency of AKR1C3 is reported to be 8-fold and 24-fold greater for 11-ketoandrostenedione (11KA4) than for androstenedione (B190577) and 5α-androstanedione, respectively. nih.govresearchgate.net AKR1C3 efficiently reduces the 17-keto groups of substrates like 11KA4 and 11-keto-5α-androstanedione (11K-Adione), with Km values in the micromolar range (5-28 μM). researchgate.netx-mol.com
AKR1C2 and AKR1C4: These enzymes are predominantly involved in the reduction of the 3-keto group of 11-keto-C19-steroids. researchgate.netx-mol.com AKR1C4 reduces the 3-keto groups of 11KDHT and 11K-Adione more efficiently (Km of 1 μM) than AKR1C2 (Km of 5 and 8 μM, respectively). researchgate.netx-mol.com AKR1C2 and AKR1C4 primarily act as 3α-hydroxysteroid dehydrogenases (3α-HSDs), though they can also form a minor 3β-metabolite from 11KDHT. researchgate.netx-mol.com In contrast, AKR1C1 does not show activity in reducing 11-keto-C19-steroids. researchgate.netx-mol.com
Table 1: Kinetic Parameters of AKR Enzymes with 11-Keto-C19-Steroids
| Enzyme | Substrate | Activity | Km (μM) |
|---|---|---|---|
| AKR1C3 | 11-keto-4-androstene-3,17-dione | 17-keto reduction | 5 - 28 researchgate.netx-mol.com |
| 11-keto-5α-androstanedione (11K-Adione) | 17-keto reduction | 5 - 28 researchgate.netx-mol.com | |
| 11-ketoandrosterone (B135574) | 17-keto reduction | 5 - 28 researchgate.netx-mol.com | |
| AKR1C4 | 11KDHT | 3-keto reduction (predominantly 3α) | 1 researchgate.netx-mol.com |
| 11-keto-5α-androstanedione (11K-Adione) | 3-keto reduction (predominantly 3α) | 1 researchgate.netx-mol.com | |
| AKR1C2 | 11KDHT | 3-keto reduction (predominantly 3α) | 5 researchgate.netx-mol.com |
| 11-keto-5α-androstanedione (11K-Adione) | 3-keto reduction (predominantly 3α) | 8 researchgate.netx-mol.com | |
| AKR1C1 | 11-keto-C19-steroids | No reduction observed | - |
17β-Hydroxysteroid Dehydrogenases (HSD17B) Activity in 11-Oxygenated Androgen Interconversions
The 17β-hydroxysteroid dehydrogenase (HSD17B) family of enzymes catalyzes the interconversion of 17-keto and 17β-hydroxy steroids, playing a pivotal role in the activation and inactivation of androgens. mdpi.com
Reductive Activity (Activation): AKR1C3 (also known as HSD17B5) is the primary enzyme responsible for the reductive conversion of 11-ketoandrostenedione (11KA4) to the potent androgen 11-ketotestosterone (B164220) (11KT). nih.govrcsi.com This activation step is crucial for the biological activity of 11-oxygenated androgens.
Steroid 5α-Reductase Isoforms (SRD5A1, SRD5A2) and their Differential Substrate Preferences for 11KT and Testosterone
The conversion of androgens to their more potent 5α-reduced forms is a critical step in androgen action. This process is catalyzed by two main isoforms of the enzyme steroid 5α-reductase: SRD5A1 and SRD5A2. However, these isoforms exhibit distinct substrate preferences, particularly when comparing the classical androgen, testosterone (T), with the 11-oxygenated androgen, 11-ketotestosterone (11KT).
Testosterone is efficiently converted to dihydrotestosterone (DHT) by both SRD5A1 and SRD5A2. bioscientifica.com In contrast, 11KT shows a markedly different pattern of metabolism by these enzymes. Research has demonstrated that 11KT is a poor substrate for SRD5A1, with some studies indicating it is not converted at all by this isoform. bioscientifica.comox.ac.ukbiorxiv.org However, SRD5A2 is capable of converting 11KT to its 5α-reduced and more potent metabolite, 11-ketodihydrotestosterone (11KDHT). bioscientifica.comox.ac.uknih.gov The efficiency of this conversion by SRD5A2 is reportedly lower than its conversion of testosterone to DHT. bioscientifica.com
Interestingly, studies suggest that the precursors of 11KT, such as 11β-hydroxyandrostenedione (11OHA4) and 11-ketoandrostenedione (11KA4), appear to be more favored substrates for both SRD5A1 and SRD5A2, leading to the formation of 11β-hydroxy-5α-androstanedione and 11-keto-5α-androstanedione, respectively. bioscientifica.comcansa.org.za This suggests that the primary pathway for 11KDHT production in tissues expressing high levels of SRD5A1 might proceed through the 5α-reduction of 11KA4 to 11-keto-5α-androstanedione, followed by its conversion to 11KDHT, rather than the direct 5α-reduction of 11KT. bioscientifica.comeur.nl
This differential metabolism has significant implications for androgen signaling in various tissues. Tissues with high SRD5A1 expression may be more responsive to testosterone and its precursor androstenedione, while the production of the highly potent 11KDHT is comparatively lower. bioscientifica.comeur.nl Conversely, in tissues where SRD5A2 is the predominant isoform, the conversion of 11KT to 11KDHT can occur, contributing to the local androgenic environment. ox.ac.uknih.govresearchgate.net
Table 1: Differential Substrate Preference of SRD5A Isoforms
| Enzyme | Testosterone (T) as Substrate | 11-Ketotestosterone (11KT) as Substrate |
|---|---|---|
| SRD5A1 | Efficiently converts T to DHT bioscientifica.combiorxiv.org | Not a substrate or very poorly metabolized bioscientifica.comox.ac.ukbiorxiv.org |
| SRD5A2 | Efficiently converts T to DHT bioscientifica.com | Converts 11KT to 11KDHT, but with lower efficiency than T bioscientifica.comox.ac.ukresearchgate.net |
Role of Human Dehydrogenase/Reductase SDR Family Member 11 (DHRS11) in 11-Keto-C19-Steroid Reduction
Human Dehydrogenase/Reductase SDR family member 11 (DHRS11) is an enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govontosight.ai It has been identified as a novel type of 17β-hydroxysteroid dehydrogenase (17β-HSD) with unique catalytic properties. nih.gov DHRS11 plays a role in the metabolism of various steroids, including the reduction of 11-keto-C19-steroids. x-mol.comnih.gov
DHRS11 efficiently catalyzes the reduction of the 17-keto group of steroids like 11-keto-4-androstene-3,17-dione (11KA4), 11-keto-5α-androstane-3,17-dione (11K-Adione), and 11-ketoandrosterone, using NADPH as a coenzyme. nih.govx-mol.com This enzymatic action results in the formation of their corresponding 17β-hydroxyl metabolites. nih.gov Specifically, DHRS11 acts as a 17β-HSD in the biosynthesis of androgens. x-mol.comresearchgate.net
Kinetic studies have shown that DHRS11, along with aldo-keto reductase 1C3 (AKR1C3), effectively reduces the 17-keto groups of these 11-keto-C19-steroids with Km values in the micromolar range. x-mol.com GC/MS analysis has confirmed that DHRS11 exhibits strict 17β-HSD activity. x-mol.comnih.gov The expression of DHRS11 mRNA is widespread in human tissues, with the highest levels found in the testis, small intestine, colon, and kidney. nih.gov This distribution suggests its potential involvement in steroid metabolism in various physiological contexts.
Metabolic Clearance and Inactivation of 11KDHT
Comparison of Metabolic Rates with Classical Androgens (Testosterone and Dihydrotestosterone)
The metabolic stability of an androgen is a key determinant of its biological activity. In vitro studies comparing the metabolic rates of this compound (11KDHT) with the classical androgens, testosterone (T) and dihydrotestosterone (DHT), have revealed significant differences.
Research using prostate cancer cell lines (LNCaP and VCaP) has demonstrated that 11KDHT and its precursor, 11KT, are metabolized at a significantly slower rate than DHT and T, respectively. plos.org For instance, in LNCaP cells, a substantial portion of DHT is metabolized within a few hours, whereas a much smaller percentage of 11KDHT is metabolized over the same period. plos.org A similar trend is observed when comparing the metabolism of 11KT to T. plos.org This reduced rate of metabolism for 11-oxygenated androgens suggests that they may have a longer duration of action within target cells, potentially leading to a more sustained androgenic effect. plos.org
The slower metabolic clearance of 11KT and 11KDHT is attributed, in part, to differences in their processing by inactivating enzymes. bioscientifica.com The reduced metabolism by both steroid 5α/β-reductases and conjugating enzymes may contribute to the decreased clearance of 11-oxygenated androgens. bioscientifica.com This slower inactivation could potentially lead to higher intratumoral concentrations of 11KT and 11KDHT compared to T and DHT. bioscientifica.com
Table 2: Comparative Metabolism of Androgens in LNCaP Cells
| Steroid | Percentage Metabolized at 6 hours | Percentage Metabolized at 12 hours |
|---|---|---|
| Dihydrotestosterone (DHT) | 84% plos.org | |
| This compound (11KDHT) | 42% plos.org | |
| Testosterone (T) | 90% plos.org | |
| 11-Ketotestosterone (11KT) | 37% plos.org |
Susceptibility to Conjugation (Sulfation, Glucuronidation)
Conjugation, primarily through sulfation and glucuronidation, is a major pathway for the inactivation and excretion of steroid hormones. nih.govbham.ac.uk This process increases the water solubility of steroids, facilitating their elimination from the body. nih.govcore.ac.uk
However, 11-oxygenated androgens, including 11KDHT, appear to be less susceptible to these conjugation processes compared to classical androgens. bioscientifica.com In vitro studies have indicated that 11KT and 11KDHT are less efficiently glucuronidated than testosterone and DHT. oup.comsun.ac.za The presence of the 11-oxo group seems to hinder the conjugation process, making these steroids more resistant to inactivation. bioscientifica.com
This reduced susceptibility to conjugation contributes to the slower metabolic clearance of 11-oxygenated androgens. bioscientifica.complos.org The impeded glucuronidation of these compounds may allow them to exert prolonged androgenic effects within target tissues. bioscientifica.com While some glucuronidation of 11-oxygenated steroids does occur, the available data suggest it is less efficient than that observed for classical androgens. core.ac.uk So far, sulfated forms of 11-oxo-steroids have not been reported. bioscientifica.com
Downstream Metabolites of 11KDHT (e.g., 11-ketoandrosterone, 11-keto-3α-androstanediol)
Following its formation, this compound (11KDHT) can undergo further metabolism, mirroring the inactivation pathways of classical androgens. bioscientifica.comeur.nl This metabolic cascade leads to the formation of several downstream metabolites.
One of the key metabolic routes for 11KDHT inactivation involves its conversion to 11-ketoandrosterone and 11-keto-3α-androstanediol . bioscientifica.comeur.nl This process is analogous to the metabolism of DHT to androsterone (B159326) and 3α-androstanediol. The reduction of the 3-keto group of 11KDHT is mediated by enzymes such as aldo-keto reductases. x-mol.comnih.gov For instance, AKR1C2 and AKR1C4 can act as 3α-hydroxysteroid dehydrogenases (3α-HSDs), converting 11KDHT to its 3α-reduced metabolites. x-mol.comnih.gov
The formation of 11-ketoandrosterone is also a terminal step in the 5α-reduction pathway of 11-ketotestosterone, catalyzed by SRD5A2. ox.ac.ukresearchgate.netwikipedia.org It has been suggested that 11-ketoandrosterone could serve as a specific urinary marker for the production of 11-ketotestosterone. ox.ac.ukresearchgate.netrupahealth.com
There is also a proposition that these downstream metabolites, such as 11-ketoandrosterone and 11-keto-3α-androstanediol, could potentially be converted back to 11KDHT, in a manner similar to the "backdoor" pathway for DHT synthesis. bioscientifica.comeur.nl
Androgen Receptor Activity and Signaling Mechanisms of 11 Ketodihydrotestosterone
Androgen Receptor (AR, NR3C4) Binding Affinity and Potency
The androgenic activity of 11-KDHT is fundamentally linked to its ability to bind to and activate the androgen receptor, a member of the nuclear receptor subfamily 3, group C, member 4 (NR3C4).
Comparative Binding Studies with Testosterone (B1683101) (T) and Dihydrotestosterone (B1667394) (DHT)
Competitive whole-cell binding assays have revealed that 11-KDHT binds to the human androgen receptor with an affinity comparable to that of the well-established androgens, testosterone (T) and dihydrotestosterone (DHT). nih.govnih.govcansa.org.za Studies have shown that 11-ketotestosterone (B164220) (11-KT) and 11-KDHT exhibit binding affinities for the human AR that are similar to T and DHT. nih.gov In fact, 11-KDHT and its precursor, 11-ketotestosterone (11-KT), are considered potent androgens capable of activating the AR at concentrations comparable to testosterone and DHT. bioscientifica.com The 5α-reduced product of 11-KT, 11-KDHT, is recognized as a potent androgen, comparable in its activity to DHT. bioscientifica.com
The binding affinity of these androgens to the AR is a critical determinant of their biological potency. While DHT is traditionally regarded as the most potent natural androgen, studies indicate that 11-KDHT's affinity is in a similar range. nih.govnih.govwikipedia.org
EC50 and Ki Values for Human Androgen Receptor Activation
Quantitative analysis of 11-KDHT's interaction with the human androgen receptor provides specific metrics of its potency. The Ki value, or inhibition constant, for 11-KDHT binding to the human AR has been determined to be 20.4 nM. nih.govmedchemexpress.comdcchemicals.comdcchemicals.cominsightbio.commedchemexpress.com This value is notably similar to the Ki for DHT, which is 22.7 nM, and for testosterone, which is 34.3 nM. nih.gov
Furthermore, the EC50 value, which represents the concentration required to elicit a half-maximal response, for 11-KDHT in activating the human AR is 1.35 nM. medchemexpress.comdcchemicals.comdcchemicals.cominsightbio.commedchemexpress.com This potency is statistically equivalent to that of DHT, which has an EC50 of 3.0 nM. nih.gov Transactivation assays have confirmed that 11-KDHT is a full agonist of the AR, with an efficacy (113.84%) that is not statistically different from that of DHT (99.14%). nih.gov
| Compound | Ki (nM) | EC50 (nM) | Efficacy (%) |
|---|---|---|---|
| 11-Ketodihydrotestosterone (11-KDHT) | 20.4 nih.govmedchemexpress.comdcchemicals.comdcchemicals.cominsightbio.commedchemexpress.com | 1.3 nih.gov | 113.84 nih.gov |
| Dihydrotestosterone (DHT) | 22.7 nih.gov | 3.0 nih.gov | 99.14 nih.gov |
| Testosterone (T) | 34.3 nih.gov | Not Reported | Not Reported |
| 11-Ketotestosterone (11-KT) | 80.8 nih.gov | Not Reported | Not Reported |
Induction of Androgen Receptor-Regulated Gene Expression
Upon binding to the androgen receptor, 11-KDHT initiates a signaling cascade that leads to the regulation of specific target genes. This transcriptional activity is a hallmark of its androgenic function.
Upregulation of Key Androgen-Responsive Genes (e.g., KLK3, TMPRSS2, FKBP5) in Androgen-Dependent Cell Lines
Treatment of androgen-dependent prostate cancer cell lines, such as LNCaP and VCaP, with 11-KDHT has been shown to significantly upregulate the mRNA expression of key androgen-responsive genes. nih.gov These include Kallikrein-related peptidase 3 (KLK3, which codes for prostate-specific antigen or PSA), transmembrane protease, serine 2 (TMPRSS2), and FK506-binding protein 5 (FKBP5). nih.govcansa.org.zamdpi.comresearchgate.net
In both LNCaP and VCaP cells, treatment with 1 or 10 nM of 11-KDHT resulted in a significant increase in the expression of KLK3, TMPRSS2, and FKBP5. nih.gov This effect is comparable to the gene induction observed with DHT treatment. nih.gov For instance, in VCaP cells, which express the wild-type AR, 11-KDHT effectively drives the expression of these AR target genes. bioscientifica.com
| Gene | Cell Line | Treatment (11-KDHT) | Result |
|---|---|---|---|
| KLK3 (PSA) | LNCaP | 1 nM, 10 nM | Significant upregulation (exception at 1 nM, p=0.0529) nih.gov |
| VCaP | 1 nM, 10 nM | Significant upregulation nih.gov | |
| TMPRSS2 | LNCaP | 1 nM, 10 nM | Significant upregulation nih.gov |
| VCaP | 1 nM, 10 nM | Significant upregulation nih.gov | |
| FKBP5 | LNCaP | 1 nM, 10 nM | Significant upregulation nih.gov |
| VCaP | 1 nM, 10 nM | Significant upregulation nih.gov |
Proteomic Analysis of AR-Regulated Proteins influenced by 11KDHT
Beyond the transcriptional level, the influence of 11-KDHT extends to the proteome. Proteomic analysis in VCaP cells has revealed that 11-KDHT regulates the expression of a greater number of AR-regulated proteins compared to DHT. nih.govresearchgate.net This suggests that 11-KDHT may have a broader or more sustained impact on the cellular protein landscape. nih.gov Following treatment with 1 nM of 11-KDHT, mass spectrometry identified the upregulation of more than fifty selected androgen-responsive proteins in both LNCaP and VCaP cell lines, an effect also observed with DHT, T, and 11-KT. cansa.org.za This highlights the significant role of 11-KDHT in modulating the protein expression profile in androgen-dependent cells. nih.gov
Cellular Proliferation and Growth Promotion in Androgen-Dependent Models
A key functional outcome of androgen receptor activation is the stimulation of cellular proliferation and growth, particularly in androgen-dependent tissues and cancer models. Studies have demonstrated that 11-KDHT is a potent inducer of cell growth in such models. nih.govresearchgate.net
In both LNCaP and VCaP prostate cancer cell lines, treatment with 11-KDHT has been shown to induce significant cellular proliferation. nih.govmedchemexpress.combiocompare.com At a concentration of 0.1 nM, 11-KDHT significantly induced LNCaP cell growth by 1.6-fold. nih.gov This proliferative effect underscores the role of 11-KDHT as a bona fide androgen capable of driving the growth of androgen-dependent cells, comparable to the effects of DHT and T. nih.govcansa.org.za
Differences in Androgenic Activity Compared to 11KT and other 11-Oxygenated Steroids
The androgenic activity of this compound (11KDHT) and its precursor, 11-ketotestosterone (11KT), establishes them as potent androgens, with potencies comparable to the classic androgens, dihydrotestosterone (DHT) and testosterone (T), respectively. nih.govoup.com In contrast, their precursors, 11β-hydroxyandrostenedione (11OHA4) and 11-ketoandrostenedione (11KA4), exhibit minimal to no intrinsic androgenic activity and require conversion to become active. nih.govbioscientifica.com
Studies using in vitro reporter assays have consistently demonstrated that 11KDHT is a potent and efficacious agonist of the human androgen receptor (AR). nih.govresearchgate.net Its potency is considered comparable to that of DHT, which is often regarded as the most potent endogenous androgen. nih.govcansa.org.za Similarly, 11KT demonstrates androgenic activity on par with testosterone. bioscientifica.comnih.gov Competitive whole-cell binding assays have revealed that 11KDHT and 11KT bind to the human AR with affinities similar to DHT and T. nih.govkarger.com
The androgenic potency of various 11-oxygenated steroids can be summarized as follows:
High Potency: 11KDHT and 11KT are strong AR agonists. nih.gov
Lower Potency: 11β-hydroxytestosterone (11OHT) is a weaker AR agonist compared to 11KT. bioscientifica.comkarger.com Its maximal androgenic activity is lower than that of both 11KT and T. nih.govkarger.com
Minimal Activity: 11OHA4 and 11KA4 show negligible androgenic activity. nih.govbioscientifica.comkarger.com
Research has shown that 11KDHT and 11KT can effectively induce the expression of AR-regulated genes and promote cell proliferation in androgen-dependent prostate cancer cell lines. nih.govresearchgate.netmedchemexpress.com One study found that 11KDHT regulated more AR-associated proteins than DHT in VCaP prostate cancer cells. nih.govcansa.org.za Furthermore, both 11KT and 11KDHT are metabolized at a significantly slower rate compared to T and DHT, which may allow them to exert prolonged androgenic effects. nih.govresearchgate.netcansa.org.za This decreased metabolic clearance could contribute to their apparent increased activity in some experimental systems. cansa.org.za
The table below summarizes the comparative binding affinities and potencies of 11-oxygenated androgens and classic androgens for the androgen receptor.
Table 1: Comparative Androgen Receptor Binding and Activation
| Compound | Binding Affinity (Ki, nM) | Potency (EC50, nM) | Reference |
|---|---|---|---|
| This compound (11KDHT) | 20.4 | 1.35 | nih.govmedchemexpress.com |
| Dihydrotestosterone (DHT) | 22.7 | N/A | nih.gov |
| 11-Ketotestosterone (11KT) | 80.8 | 0.74 | nih.goveur.nl |
| Testosterone (T) | 34.3 | 0.22 | nih.goveur.nl |
Modulatory Effects of AR Mutations on 11-Oxygenated Androgen Sensitivity
Mutations in the ligand-binding domain (LBD) of the androgen receptor, which are frequently observed in conditions like castration-resistant prostate cancer (CRPC), can significantly alter the receptor's sensitivity to various steroids, including 11-oxygenated androgens. eur.nlnih.govnih.gov These mutations can lead to ligand promiscuity, allowing the receptor to be activated by steroids that are typically weak agonists or even precursors. eur.nl
Research has specifically investigated how common AR mutations modulate the receptor's response to 11-oxygenated androgens. nih.gov Two frequently occurring mutations, p.L702H and p.H875Y, have been shown to dramatically alter the AR's interaction with these steroids. nih.gov
AR p.H875Y Mutation: This mutation is known to confer broad ligand promiscuity. nih.gov It selectively and significantly increases the sensitivity of the AR to 11KT. eur.nlnih.gov Studies have reported that the EC50 for 11KT activation of the H875Y mutant AR is almost five times lower than for the wild-type (WT) receptor (0.15 nmol/L for H875Y vs. 0.74 nmol/L for WT). eur.nlnih.govresearchgate.net This heightened sensitivity positions 11KT as a more prominent activator of the AR H875Y mutant. eur.nlnih.gov The sensitivity for 11OHT is also greatly increased with this mutation. nih.gov
AR p.L702H Mutation: In stark contrast to the H875Y mutation, the L702H mutation significantly desensitizes the AR to both classic and 11-oxygenated androgens. nih.gov The sensitivity for 11KT is reduced by nearly 50-fold. eur.nlnih.govresearchgate.net Instead of being activated by androgens, the AR L702H mutant can be activated by glucocorticoids like cortisol and prednisolone (B192156) at physiological concentrations. nih.gov
These findings underscore that the biological impact of 11-oxygenated androgens can be context-dependent, relying heavily on the specific genetic landscape of the androgen receptor. nih.govoup.com The presence of certain AR mutations can shift the balance, making steroids like 11KT and its potent metabolite 11KDHT particularly important drivers of AR signaling. eur.nl
The following table details the changes in androgen receptor sensitivity (EC50 values) to 11-Ketotestosterone due to specific mutations.
Table 2: Effect of AR Mutations on Sensitivity to 11-Ketotestosterone (11KT)
| AR Status | EC50 for 11KT (nmol/L) | Change in Sensitivity vs. Wild-Type | Reference |
|---|---|---|---|
| Wild-Type (WT) | 0.74 | Baseline | eur.nlnih.govresearchgate.net |
| p.H875Y Mutant | 0.15 | ~5-fold increase | eur.nlnih.govresearchgate.net |
| p.L702H Mutant | 35.8 | ~48-fold decrease | nih.gov |
Physiological and Pathophysiological Roles of 11 Ketodihydrotestosterone
Involvement in Hyperandrogenic Disorders
The adrenal origin of 11-oxygenated androgens makes them key players in hyperandrogenic disorders with a significant adrenal component.
Polycystic Ovary Syndrome (PCOS)
Polycystic Ovary Syndrome (PCOS) is a common endocrine disorder in women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. While the ovary has traditionally been considered the primary source of excess androgens in PCOS, it is now recognized that the adrenal gland also plays a significant role in many cases. nih.gov
Mass spectrometry analyses have revealed that 11-oxygenated androgens are the dominant circulating androgens in women with PCOS and are substantially correlated with markers of metabolic risk. nih.gov The synthesis of these androgens in PCOS relies on the peripheral activation of adrenal-derived precursors. nih.gov Although direct measurements of 11-KDHT in PCOS are not widely reported, the elevated levels of its precursor, 11-KT, suggest a potential for increased local conversion to 11-KDHT in androgen-sensitive tissues, contributing to the hyperandrogenic phenotype of the syndrome.
Premature Adrenarche (PremA)
Premature adrenarche (PremA) is a condition characterized by the early appearance of clinical signs of androgen action, such as pubic hair, axillary hair, and body odor, due to an early rise in adrenal androgens. It is considered a risk factor for adverse metabolic profiles later in life. nih.govnih.gov
Studies have identified 11-KT as the predominant bioactive androgen in children during both normal and premature adrenarche. nih.govnih.govnih.gov In girls with PremA, circulating concentrations of 11-KT were found to be 3.5-fold higher than those of testosterone (B1683101). nih.govresearchgate.net These findings strongly suggest that the 11-oxygenated androgens are key contributors to the precocious androgenic phenotype seen in PremA. nih.govnih.gov The androgenic capacity of 11-KT, which is a potent androgen itself, implies that its conversion to the even more potent 11-KDHT in target tissues could be a significant driver of the physical changes observed in these children. nih.govnih.gov
Table 1: Androgen Levels in Premature Adrenarche This table is a representation of findings reported in the literature. Actual values can vary.
| Analyte | Condition | Fold Increase vs. Controls | Reference |
| 11-Ketotestosterone (B164220) (11-KT) | Premature Adrenarche | 3.5-fold higher than Testosterone in PremA girls | nih.govresearchgate.net |
| Testosterone (T) | Premature Adrenarche | Significantly elevated | nih.gov |
| 11β-hydroxytestosterone (11OHT) | Premature Adrenarche | Significantly elevated | nih.gov |
| 11β-hydroxyandrostenedione (11OHA4) | Premature Adrenarche | Significantly elevated | nih.gov |
Role in Androgen-Dependent Cancers
The role of androgens in the progression of certain cancers, particularly prostate cancer, is well-established. The discovery of the 11-oxygenated androgen pathway has provided new insights into the mechanisms of resistance to androgen deprivation therapy.
Castration-Resistant Prostate Cancer (CRPC) Pathogenesis
Androgen-deprivation therapy (ADT), which aims to reduce testosterone to castrate levels, is a cornerstone of treatment for advanced prostate cancer. However, many tumors eventually progress to a state known as castration-resistant prostate cancer (CRPC), where the disease progresses despite low levels of circulating testosterone. It is now understood that CRPC is not truly androgen-independent but rather continues to be driven by androgen receptor (AR) signaling, fueled by intratumoral or adrenal androgen synthesis.
Dihydrotestosterone (B1667394) (DHT) has long been regarded as the most potent natural androgen driving prostate cancer. However, recent evidence has highlighted the critical role of adrenal-derived androgens, specifically 11-KT and 11-KDHT, in the pathogenesis of CRPC. nih.govfrontiersin.org Under castrate conditions, the adrenal gland continues to produce precursors like 11β-hydroxyandrostenedione (11OHA4), which can be metabolized within the prostate cancer cells to the potent androgens 11-KT and 11-KDHT. plos.orgfrontiersin.org
Studies have shown that 11-KDHT is a potent and efficacious agonist of the human androgen receptor, with activity comparable to that of DHT. plos.orgfrontiersin.org It can induce the expression of AR-regulated genes and promote the proliferation of androgen-dependent prostate cancer cells. medchemexpress.com Furthermore, 11-KDHT is metabolized at a slower rate within prostate cancer cells compared to DHT, potentially allowing it to remain active for longer. frontiersin.org
Significantly, 11-KDHT is detectable in prostate tissue and the plasma of men with prostate cancer, in contrast to healthy individuals. nih.gov In prostate cancer tissue, unconjugated levels of 11-KDHT, along with 11-KT and 11OHA4, have been found at significant concentrations. medchemexpress.com This indicates that the production of 11-KDHT is a feature of the disease, contributing to the pool of active androgens that can drive tumor growth in a low-testosterone environment. nih.govnih.gov The measurement of these adrenal androgens is therefore of clinical value during ADT, and blocking their production is an area of therapeutic interest. nih.gov
Table 2: Research Findings on 11-KDHT in Castration-Resistant Prostate Cancer This table summarizes key research findings. For detailed methodologies and results, please refer to the cited sources.
| Finding | Significance in CRPC | Reference(s) |
| Potent Androgen Receptor Agonist | 11-KDHT binds to and activates the androgen receptor with potency similar to DHT. | plos.orgfrontiersin.orgmedchemexpress.com |
| Induces Cell Proliferation | Promotes the growth of androgen-dependent prostate cancer cell lines. | frontiersin.orgmedchemexpress.com |
| Slower Metabolism | Metabolized at a lower rate than DHT in prostate cancer cells, potentially leading to prolonged activity. | frontiersin.org |
| Produced from Adrenal Precursors | Synthesized from adrenal-derived 11OHA4 within the tumor microenvironment. | plos.orgfrontiersin.org |
| Detected in Patients | Found in prostate cancer tissue and plasma of CRPC patients, unlike in healthy individuals. | nih.govmedchemexpress.com |
Endometrial Cancer (EC)
Recent research indicates that androgens and the Androgen Receptor (AR) may play a role in the etiology of endometrial cancer (EC). frontiersin.org While the focus has traditionally been on canonical androgens like testosterone, adrenal-derived 11-oxygenated androgens, including 11-ketodihydrotestosterone (11KDHT), are gaining attention. frontiersin.orgnih.gov These potent AR agonists have not been extensively studied in the context of EC. frontiersin.org
One study investigated the metabolism of androgens in EC cell lines and found that low-grade, non-TP53-altered EC cells formed significantly higher levels of 11-ketotestosterone (11KT), the direct precursor to 11KDHT, from 11-oxyandrogen precursors compared to high-grade or control cell lines. nih.gov This suggests that the intratumoral metabolism of 11-oxygenated androgens could be an important source of AR-activating hormones in certain types of endometrial tumors. nih.gov The amount of 11KT formed from these precursors was notably higher than the testosterone formed from classic androgen precursors, highlighting the potential significance of this pathway. nih.gov
Another study analyzing circulating steroid levels in postmenopausal EC patients found that while 11-oxygenated androgens were weakly correlated with canonical androgens, their metabolites were associated with clinical outcomes. frontiersin.org Specifically, higher levels of preoperative free 11-ketoandrosterone (B135574) (a metabolite of this pathway) were linked to an increased risk of recurrence. frontiersin.org These findings suggest that 11-oxygenated androgens and their metabolic pathways may represent potential prognostic markers in endometrial cancer. frontiersin.orgnih.gov
Androgenic Effects on Specific Tissues (e.g., Scalp and Body Hair)
While direct research on the specific effects of this compound on human hair follicles is limited, its potent androgenic nature, comparable to DHT, suggests it could play a role in androgen-mediated hair growth patterns. nih.govnih.gov Androgens are known to have paradoxical effects on hair, stimulating growth of body hair while contributing to the miniaturization of scalp hair follicles in genetically predisposed individuals (androgenetic alopecia). Given that 11KDHT is a potent AR agonist, it is plausible that it could contribute to these processes in a manner similar to DHT.
Comparative Endocrine Physiology Across Species (e.g., Teleost Fish, Mice)
The study of 11-oxygenated androgens across different species reveals conserved yet distinct roles in endocrine physiology.
In many species of teleost fish , 11-ketotestosterone (11KT), the precursor to 11KDHT, is the primary and most potent androgen, playing a crucial role in male sexual development and reproduction. chemicalbook.comcalpoly.edu It is responsible for stimulating the development of secondary sexual characteristics, spermatogenesis, and reproductive behaviors. chemicalbook.comcalpoly.edunih.gov In some fish, like the African catfish and Japanese eel, 11KT is essential for inducing spermatogenesis. calpoly.edu Studies in zebrafish have shown that the enzyme Cyp11c1 is necessary for the biosynthesis of both 11-KT and cortisol. nih.gov Knockout of this gene in male zebrafish leads to delayed testis development and defective spermatogenesis, highlighting the critical role of 11-KT in male reproductive function in this species. nih.gov Interestingly, in some female fish, such as sturgeon and eel, serum concentrations of 11-KT can be as high or higher than testosterone, suggesting a role in female reproduction as well, possibly in early oocyte growth. nih.gov
In mammals , including humans and mice, 11KT has been identified as an important adrenal androgen with potency similar to testosterone. wikipedia.org While testosterone is the primary androgen from the testes, the adrenal glands contribute significantly to the pool of 11-oxygenated androgens. nih.gov The presence of 11KT and its more potent derivative, 11KDHT, and their ability to activate the androgen receptor with high efficacy, points to their physiological relevance in mammals, a fact underscored by their significant role in pathologies like castration-resistant prostate cancer. nih.govnih.gov
The table below provides a comparative overview of 11-ketotestosterone's primary functions in different species.
| Species Group | Primary Role of 11-Ketotestosterone (11KT) | Key Findings |
| Teleost Fish | Potent androgen for male sexual development and reproduction. chemicalbook.comcalpoly.edu | Stimulates secondary sexual characteristics, spermatogenesis, and reproductive behavior. chemicalbook.com Essential for testis development in species like zebrafish. nih.gov |
| Mammals (Mice, Humans) | Potent adrenal androgen. wikipedia.org | Activates the androgen receptor with similar potency to testosterone. wikipedia.org Precursor to the highly potent 11KDHT. nih.govnih.gov Plays a significant pathophysiological role in conditions like CRPC. nih.gov |
Analytical Methodologies for 11 Ketodihydrotestosterone Quantification in Research
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for steroid hormone analysis due to its high specificity, sensitivity, and capacity for multiplexing. nih.gov This technique allows for the simultaneous measurement of multiple steroids in a single analysis, providing a comprehensive view of the steroid metabolome. bham.ac.uknih.gov
The development of robust LC-MS/MS assays is a multi-step process essential for the accurate quantification of 11KDHT. nih.govdshs-koeln.de Researchers have successfully established and validated methods for the simultaneous measurement of 11-ketotestosterone (B164220) (11KT), the direct precursor to 11KDHT, alongside other key androgens like testosterone (B1683101) (T), dihydrotestosterone (B1667394) (DHT), and androstenedione (B190577) (A4). mdpi.com
Validation of these assays is performed in accordance with established guidelines, such as those from the Clinical & Laboratory Standards Institute (CLSI) or the FDA, to ensure analytical performance. nih.govmdpi.comyoutube.com Key validation parameters include:
Precision: Assessed through within-run and between-run analyses, with coefficients of variation (CVs) typically required to be below 15%. mdpi.comyoutube.com
Accuracy and Recovery: Determined by analyzing certified reference materials and spike-recovery experiments. Recoveries for 11-oxygenated androgens are generally expected to be within 90-110%. mdpi.com
Sensitivity: Defined by the lower limit of quantification (LLOQ), which is the lowest concentration that can be measured with acceptable precision and accuracy (typically a CV <20%). youtube.com
Specificity: Ensuring no interference from other structurally similar steroids or matrix components. nih.gov
Matrix Effects: Evaluating the influence of the biological sample matrix (e.g., serum, urine) on analyte ionization, which can suppress or enhance the signal. nih.gov
A crucial step in assay development involves sample preparation, which commonly utilizes solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate steroids from the biological matrix. bham.ac.ukmdpi.com Chromatographic separation is then optimized to resolve isobaric compounds, which have the same mass but different structures. nih.gov
Quantifying 5α-reduced steroids like 11KDHT and its analogue DHT in human serum presents several analytical challenges. A primary difficulty is their typically low circulating concentrations compared to their precursors. researchgate.net The process of 5α-reduction is an irreversible step that often serves to amplify a hormonal signal, meaning the products are potent but not necessarily abundant. nih.gov
Other significant challenges include:
Matrix Interference: Human serum is a complex matrix that can cause significant ion suppression or enhancement during mass spectrometry analysis. This was notably observed for DHT, where the internal standard signal was almost completely suppressed in serum samples compared to controls, complicating accurate measurement. nih.gov
Isobaric Interference: Many steroids and their metabolites share the same mass, making them indistinguishable by the mass spectrometer alone. For instance, metabolites of the more abundant glucocorticoids can overlap with and mask the detection of 11-oxygenated androgen metabolites. researchgate.net This necessitates highly efficient chromatographic separation prior to detection.
Limited Sample Volume: In certain research contexts, such as studies involving small animal models or pediatric patients, the available sample volume is minimal, which can be challenging for assays requiring extensive cleanup and concentration steps. nih.gov
The sensitivity of an assay, reflected in its limit of quantification (LOQ), is a critical parameter for measuring low-concentration analytes like 11KDHT. Modern LC-MS/MS methods have achieved remarkable sensitivity for steroid hormones. For example, a validated method for measuring seven plasma androgens reported an LOQ of 0.02 ng/mL for 11KT. mdpi.com Another comprehensive multisteroid profiling assay reported LOQs ranging from 0.3 to 3 nmol/L for 23 different steroids. nih.gov
To overcome issues of low ionization efficiency and achieve these low detection limits, various strategies are employed. One effective approach is the use of chemical additives to the mobile phase or post-column infusion. Post-column infusion of ammonium (B1175870) fluoride, for instance, has been shown to significantly enhance the ionization of 3-keto-Δ4 steroids, a structural class that includes 11KT and 11KDHT. bham.ac.uknih.gov This enhancement can increase signal intensity by several hundred percent compared to standard additives like formic acid. nih.gov
Table 1: Reported Limits of Quantification (LOQ) for Selected Androgens via LC-MS/MS This interactive table provides examples of detection limits achieved in published research.
| Analyte | Limit of Quantification (LOQ) | Biological Matrix | Reference |
|---|---|---|---|
| 11-Ketotestosterone (11KT) | 0.02 ng/mL | Human Plasma | mdpi.com |
| Testosterone (T) | 0.01 ng/mL | Human Plasma | mdpi.com |
| Dihydrotestosterone (DHT) | 0.01 ng/mL | Human Plasma | mdpi.com |
| Androstenedione (A4) | 0.01 ng/mL | Human Plasma | mdpi.com |
Mass Spectrometry-Based Multisteroid Profiling
Mass spectrometry-based multisteroid profiling has emerged as a powerful tool in endocrine research, enabling the simultaneous quantification of a large panel of steroids from different biosynthetic pathways in a single run. bham.ac.uktohoku.ac.jp This approach provides a comprehensive snapshot of the steroid metabolome, which is invaluable for studying complex endocrine diseases and the intricate interplay between different hormonal pathways. jci.org
Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is commonly used for these profiling assays. bham.ac.ukresearchgate.net Methods have been developed to quantify over 20 steroids, including those from the glucocorticoid, mineralocorticoid, and both the classical and 11-oxygenated androgen pathways, within a short analytical run time of just a few minutes. bham.ac.uknih.gov The application of such methods has been pivotal in demonstrating that 11KT is the most abundant active androgen in patients with castration-resistant prostate cancer, a finding that was missed when only classical androgens were measured. jci.org
Isotope Ratio Mass Spectrometry (IRMS) for Exogenous Administration Detection
In the context of anti-doping, distinguishing between endogenously produced steroids and those administered exogenously is crucial. Isotope Ratio Mass Spectrometry (IRMS), typically coupled with gas chromatography (GC-C-IRMS), is the definitive method for this purpose. researchgate.net This technique measures the ratio of stable carbon isotopes (¹³C/¹²C) within a steroid molecule. researchgate.netnih.gov
Synthetic steroids are typically derived from plant sources and consequently have a different ¹³C/¹²C ratio (a depletion in ¹³C) compared to endogenous human steroids. researchgate.net After administration of a synthetic steroid, the carbon isotope ratio (CIR) of the target compound and its metabolites in urine or blood will be altered. nih.govnih.gov Anti-doping laboratories have developed and validated IRMS confirmation procedures specifically for 11KT and its metabolites to detect the misuse of 11KT or its prohormones. researchgate.netwada-ama.org This allows authorities to confirm the exogenous origin of the detected steroid, providing robust evidence of doping. researchgate.net
In Vitro Reporter Systems for Androgen Receptor Activation
While mass spectrometry quantifies the concentration of a steroid, it does not measure its biological activity. In vitro reporter gene assays are functional assays used to determine the ability of a compound to activate the androgen receptor (AR). nih.gov These systems provide quantitative and functional information about a substance's androgenic potency. nih.govnih.gov
These assays utilize engineered mammalian cells that are designed to do two things:
Constitutively express the human androgen receptor (AR). caymanchem.com
Contain a reporter gene (commonly luciferase) that is functionally linked to an androgen response element (ARE). nih.govcaymanchem.com
When an androgenic compound like 11KDHT is introduced, it binds to the AR. The ligand-AR complex then translocates to the nucleus and binds to the ARE, driving the expression of the luciferase gene. The resulting light output can be measured, providing a sensitive readout of AR activation. caymanchem.com
Using such systems, researchers have confirmed that 11KDHT is a potent full agonist of the AR, with a potency and efficacy statistically equal to that of DHT, which is widely considered the most powerful natural androgen. nih.gov Commercial AR reporter assay kits are available that use 11KDHT as a reference agonist, underscoring its established role as a potent androgen. caymanchem.comindigobiosciences.com
Table 2: Androgenic Potency of 11KDHT Determined by In Vitro Reporter Assays
| Compound | Potency (EC₅₀) | Efficacy (% of max) | Comparison | Reference |
|---|---|---|---|---|
| This compound (11KDHT) | 1.3 nM | 113.84% | Statistically equal to DHT | nih.gov |
| Dihydrotestosterone (DHT) | 3.0 nM | 99.14% | Gold standard potent androgen | nih.gov |
| 11-Ketotestosterone (11KT) | 15.8 nM | 107.59% | Statistically equal to T | nih.gov |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | 11KDHT |
| 11-Ketotestosterone | 11KT |
| Dihydrotestosterone | DHT |
| Testosterone | T |
| Androstenedione | A4 |
| Formic Acid | - |
| Ammonium Fluoride | - |
Future Research Directions and Therapeutic Implications
Further Characterization of 11-Oxygenated Androgen Biosynthesis and Metabolism Pathways
The synthesis of 11-oxygenated androgens is a complex process originating primarily in the adrenal glands, a distinction from classical androgens like testosterone (B1683101). nih.govoup.com The foundational step is the 11β-hydroxylation of androstenedione (B190577) to 11β-hydroxyandrostenedione (11OHA4), a reaction catalyzed by the adrenal-specific enzyme cytochrome P450 11β-hydroxylase (CYP11B1). oup.comnih.gov This exclusivity to the adrenal cortex underscores the unique origin of this androgen class. oup.com
Following its synthesis, 11OHA4 can be released into circulation and subsequently converted in peripheral tissues. oup.com The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2) oxidizes 11OHA4 to 11-ketoandrostenedione (11KA4). nih.govkarger.com In tissues expressing aldo-keto reductase 1C3 (AKR1C3), such as adipose tissue, 11KA4 is then reduced to form the potent androgen 11-ketotestosterone (B164220) (11KT). nih.govoup.com Finally, 11KDHT is produced from 11KT via the action of steroid 5α-reductase (SRD5A). researchgate.net While 11KT and its 5α-reduced metabolite, 11KDHT, are recognized as potent androgens, their metabolism is slower compared to testosterone and dihydrotestosterone (B1667394) (DHT), potentially leading to prolonged androgenic effects. nih.gov
Future research must continue to delineate these pathways with greater precision, identifying tissue-specific enzyme expression and regulatory factors that control the flux of steroids toward 11KDHT production. Understanding the nuances of this metabolic network is critical for appreciating its role in both health and disease.
| Enzyme | Action | Precursor | Product | Location |
| CYP11B1 | 11β-hydroxylation | Androstenedione | 11OHA4 | Adrenal Gland |
| 11βHSD2 | Oxidation | 11OHA4 | 11KA4 | Peripheral Tissues |
| AKR1C3 | Reduction | 11KA4 | 11KT | Peripheral Tissues |
| SRD5A | 5α-reduction | 11KT | 11KDHT | Peripheral Tissues |
This table outlines the primary enzymatic steps in the biosynthesis of 11-Ketodihydrotestosterone (11KDHT).
Elucidation of 11KDHT's Role in Specific Disease States and Normal Physiology
The 11-oxygenated androgens, including 11KDHT, are increasingly implicated in various physiological and pathological conditions. In women and children, these adrenal-derived androgens are major bioactive players. nih.gov Their concentrations can exceed those of testosterone in prepubertal children and postmenopausal women. nih.gov
Disease States:
Congenital Adrenal Hyperplasia (CAH): In patients with 21-hydroxylase deficiency, a form of CAH, 11-oxygenated androgens are the dominant active androgens. nih.gov
Polycystic Ovary Syndrome (PCOS): Women with PCOS exhibit significantly elevated levels of 11-oxygenated androgens like 11OHA4 and 11KA4, suggesting their role in the hyperandrogenism that characterizes the syndrome. researchgate.net
Castration-Resistant Prostate Cancer (CRPC): The 11-oxygenated androgen pathway is a key contributor to the androgen pool in CRPC. nih.gov Despite androgen deprivation therapy that targets testicular androgen production, the adrenal glands continue to produce precursors for potent androgens like 11KT and 11KDHT, which can drive cancer cell growth. nih.govbioscientifica.com 11KT becomes the predominant circulating active androgen in these patients. bioscientifica.com
Normal Physiology:
Adrenarche: 11-oxygenated androgens, including 11KT, are significantly higher in children experiencing both normal and premature adrenarche, with 11KT levels often exceeding testosterone. nih.govkarger.com
Further research is needed to fully understand the specific contributions of 11KDHT to the clinical manifestations of these conditions and its precise function during normal developmental stages.
Development of Novel Diagnostic Biomarkers Utilizing 11KDHT Levels
The unique adrenal origin of 11-oxygenated androgens makes them valuable as diagnostic biomarkers. nih.govoup.com Measuring their levels can help distinguish the source of androgen excess, a crucial step in guiding therapy for disorders like CAH and PCOS. nih.govresearchgate.net
The development of sophisticated detection methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the accurate quantification of these steroids. nih.govresearchgate.net The potential applications for biomarkers based on 11KDHT and its precursors are extensive:
Diagnosing Androgen Excess Disorders: Elevated levels of 11-oxygenated androgens can serve as specific markers for conditions like PCOS. researchgate.net
Monitoring Disease Progression: In CRPC, tracking the levels of 11KT and other C11-oxy androgens could provide insights into disease progression and treatment response. researchgate.net
Risk Assessment: Identifying unique biomarker profiles may help in assessing the risk for developing certain androgen-dependent conditions. nih.gov
Future efforts should focus on validating these biomarkers in large clinical cohorts and integrating them into routine diagnostic panels for endocrine disorders and oncology. nih.gov
Exploration of 11KDHT as a Therapeutic Target in Androgen-Dependent Conditions
Given that 11KDHT is a potent androgen capable of driving cell growth in androgen-dependent diseases, its biosynthetic pathway represents a promising therapeutic target. nih.govnih.govresearchgate.netmdpi.com This is particularly relevant for CRPC, where cancer cells can utilize adrenal-derived precursors to synthesize 11KDHT and fuel their proliferation. nih.govresearchgate.net
Targeting the enzymes involved in 11KDHT synthesis could offer a novel strategy to suppress androgen signaling. For instance, inhibitors of CYP11B1, the enzyme that initiates the 11-oxygenated androgen pathway, could reduce the production of all downstream androgens, including 11KDHT. nih.govresearchgate.net As 11KDHT and 11KT are metabolized more slowly than their classical counterparts, they may exert prolonged androgenic effects, making their pathway an even more critical target for intervention. nih.gov
In Vivo Studies to Confirm In Vitro Findings on Androgenic Potency and Metabolism
Extensive in vitro research has firmly established the androgenic potential of 11KDHT. nih.govnih.govnih.govbioscientifica.commdpi.com
Androgen Receptor (AR) Binding and Activation: Competitive binding assays show that 11KDHT binds to the human AR with an affinity similar to that of DHT. nih.gov It is a potent and efficacious agonist of the AR, with an EC50 of 1.35 nM for the human receptor. medchemexpress.com
Gene Regulation and Cell Growth: In androgen-dependent prostate cancer cell lines (LNCaP and VCaP), 11KDHT treatment induces the expression of AR-regulated genes and promotes cellular proliferation. nih.govmedchemexpress.com
Metabolic Stability: In vitro conversion assays have demonstrated that 11KDHT is metabolized at a significantly lower rate than DHT in prostate cancer cells. nih.gov This reduced metabolic clearance suggests that 11KDHT could have a more sustained biological activity in vivo. nih.govresearchgate.net
| Androgen | Relative Potency (Compared to parent steroid) | Key In Vitro Findings |
| 11-Ketotestosterone (11KT) | Potency similar to Testosterone (T) nih.govnih.gov | Activates AR, induces gene expression, and promotes cell growth. nih.gov |
| This compound (11KDHT) | Potency similar to Dihydrotestosterone (DHT) nih.govresearchgate.net | Binds AR with high affinity; drives cell proliferation; metabolized slower than DHT. nih.govmedchemexpress.com |
| 11β-hydroxy Androgens | Minimal or no androgenic bioactivity nih.govbohrium.com | Negligible androgenic potency in bioassays. nih.gov |
This table summarizes the comparative androgenic potency and key research findings for 11-oxygenated androgens based on in vitro studies.
Investigations into 11-Oxygenated C21 Steroids as Upstream Precursors
Recent research has uncovered an alternative "C11-oxy C21 backdoor pathway" for the production of potent androgens. mdpi.com This pathway involves C21 steroids, such as 11β-hydroxyprogesterone and 11-ketoprogesterone (B144819), which can be converted into C19 androgens. mdpi.com In vitro studies have demonstrated that this pathway can indeed lead to the production of 11KDHT. mdpi.com
The existence of this backdoor pathway is particularly significant in hyperandrogenic states where the precursors may be abundant. For example, in BPH tissue, significant levels of C11-oxy C21 steroids like 11β-hydroxyprogesterone and 11-ketoprogesterone have been detected. nih.gov Furthermore, in vivo studies in CAH patients have identified urinary metabolites that point to the activity of this C21 pathway. mdpi.com Continued investigation into this alternative route is essential for a complete understanding of androgen biosynthesis and for developing effective anti-androgen therapies.
Q & A
Q. How are AR transactivation assays optimized for 11-KDHT?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
